2-(4-Fluorophenyl)-2-oxoethyl 5-[(4-methylphenyl)amino]-5-oxopentanoate
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Overview
Description
2-(4-Fluorophenyl)-2-oxoethyl 4-[(4-methylphenyl)carbamoyl]butanoate is a complex organic compound that features both fluorinated and methylated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 4-[(4-methylphenyl)carbamoyl]butanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding β-keto ester. This intermediate is then reacted with 4-methylphenyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-2-oxoethyl 4-[(4-methylphenyl)carbamoyl]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(4-Fluorophenyl)-2-oxoethyl 4-[(4-methylphenyl)carbamoyl]butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-fluorophenyl)-2-oxoethyl 4-[(4-methylphenyl)carbamoyl]butanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated and methylated aromatic rings can enhance binding affinity and specificity, leading to potent biological activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound shares the fluorinated aromatic ring but lacks the carbamoyl and butanoate groups.
Bis(4-fluorophenyl)methanone: Similar in structure but with different functional groups, leading to distinct chemical properties.
Uniqueness
2-(4-Fluorophenyl)-2-oxoethyl 4-[(4-methylphenyl)carbamoyl]butanoate is unique due to its combination of fluorinated and methylated aromatic rings, along with the presence of both keto and carbamoyl functional groups. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H20FNO4 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 5-(4-methylanilino)-5-oxopentanoate |
InChI |
InChI=1S/C20H20FNO4/c1-14-5-11-17(12-6-14)22-19(24)3-2-4-20(25)26-13-18(23)15-7-9-16(21)10-8-15/h5-12H,2-4,13H2,1H3,(H,22,24) |
InChI Key |
BEUAESDCXGPMLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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